Physicochemical properties of 2-(4-Chlorophenyl)morpholine
Physicochemical properties of 2-(4-Chlorophenyl)morpholine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)morpholine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-Chlorophenyl)morpholine, a key intermediate and privileged scaffold in modern medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth explanations of the causality behind experimental choices and the implications of each property on drug design and development. We present available quantitative data, detail robust, field-proven experimental protocols for property determination, and provide a framework for understanding the compound's behavior. The guide emphasizes scientific integrity through self-validating methodologies and authoritative grounding with comprehensive citations.
Introduction: Strategic Importance in Drug Discovery
The Morpholine Scaffold: A Privileged Structure
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[1] In medicinal chemistry, it is considered a "privileged scaffold" due to its frequent appearance in successful drug candidates and its ability to confer favorable pharmaceutical properties. The inclusion of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a versatile synthetic handle for molecular elaboration.[1] Its saturated, non-planar structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.
2-(4-Chlorophenyl)morpholine: A Versatile Intermediate
2-(4-Chlorophenyl)morpholine (CAS No: 62243-66-7) is a derivative that combines the benefits of the morpholine ring with the specific attributes of a 4-chlorophenyl group.[1][2] This substitution introduces a degree of lipophilicity and, critically, a halogen atom that can participate in halogen bonding—a specific and increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity for protein targets.[1] Consequently, this compound serves as a vital building block in the synthesis of more complex molecules being investigated for anticancer, anti-inflammatory, and antimicrobial activities.[1] A thorough understanding of its physicochemical profile is therefore paramount for its effective utilization in drug development pipelines.
Core Physicochemical Data and Identifiers
A summary of the key identifiers and physicochemical parameters for 2-(4-Chlorophenyl)morpholine is presented below. It is critical to note that while some data is available, many specific experimental values for this exact isomer are not widely published. Therefore, computationally predicted values and data from closely related isomers are included for guidance and must be interpreted with caution.
| Property | Value | Data Type | Source |
| IUPAC Name | 2-(4-chlorophenyl)morpholine | Standard | [2] |
| CAS Number | 62243-66-7 | Identifier | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO | Structural | [1][2][3] |
| Molecular Weight | 197.66 g/mol | Structural | [1][2][3] |
| SMILES | C1COC(CN1)C2=CC=C(C=C2)Cl | Structural | [2] |
| InChI Key | ANGMDOVGFNZDLQ-UHFFFAOYSA-N | Identifier | [1][2] |
| logP | 1.7 / 2.00 | Computed | [2][3] |
| pKa (conjugate acid) | ~8.4 (unsubstituted)¹ | Experimental | [4][5] |
| Melting Point | 73 °C² | Experimental | [6] |
| Boiling Point | 323.9 ± 37.0 °C² | Predicted | [6] |
| Solubility | Soluble in Toluene² | Experimental | [6] |
¹Value is for the parent morpholine; substitution is expected to decrease the pKa. ²Value is for the isomeric 4-(4-chlorophenyl)morpholine and should be used for estimation purposes only.
Lipophilicity and Permeability Assessment (logP)
Theoretical Framework
Lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (logP), is a cornerstone of drug design. It governs a molecule's ability to cross biological membranes, its distribution in tissues, and its potential for off-target binding and toxicity. For orally administered drugs, a balanced logP (typically between 1 and 3) is often sought to ensure adequate absorption without compromising aqueous solubility.
Quantitative Data for 2-(4-Chlorophenyl)morpholine
Computational models predict a logP value of approximately 1.7 to 2.0 for this compound.[2][3] This places it in a favorable range for potential drug candidates, suggesting a good balance between the hydrophilicity of the morpholine ring and the lipophilicity of the chlorophenyl substituent.
Experimental Protocol: Determination of logP via Reverse-Phase HPLC
Causality: While the traditional shake-flask method is the gold standard, it is labor-intensive and requires significant amounts of pure compound. The RP-HPLC method is a high-throughput, validated alternative that correlates the retention time of a compound on a hydrophobic stationary phase with its logP. It is the preferred method in early discovery for its speed and minimal sample consumption.
Methodology:
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System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a gradient of acetonitrile or methanol in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
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Calibration: A set of standard compounds with known logP values (e.g., uracil, toluene, naphthalene) is injected to create a calibration curve by plotting their known logP against the logarithm of their retention factor (k').
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The retention factor k' is calculated as: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
-
Sample Analysis: A solution of 2-(4-Chlorophenyl)morpholine in the mobile phase is prepared and injected under the same conditions as the standards.
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Calculation: The retention time of the analyte is measured, its k' is calculated, and its logP is determined by interpolation from the calibration curve.
Self-Validation: The protocol's integrity is maintained by running quality control (QC) standards with known logP values alongside the test compound. The calculated logP for the QC samples must fall within a predefined acceptance range (e.g., ±0.2 log units) of their known values.
Ionization Constant (pKa)
Theoretical Framework
The pKa value defines the strength of an acid or, in this case, the conjugate acid of a basic nitrogen. The nitrogen atom in the morpholine ring is basic and will be protonated at physiological pH to varying degrees. This ionization state is critical as it dictates aqueous solubility (the charged form is more soluble), membrane permeability (the neutral form is more permeable), and the potential for ionic interactions with the biological target.
Quantitative Data and Estimation
The pKa of the parent morpholine's conjugate acid is approximately 8.36.[4] The 2-position substituent, a 4-chlorophenyl group, is electron-withdrawing. This effect will pull electron density away from the morpholine nitrogen, making it less basic. Therefore, the pKa of 2-(4-Chlorophenyl)morpholine is expected to be lower than that of morpholine. For comparison, the predicted pKa of the isomeric 4-(4-chlorophenyl)morpholine is 4.41, though this represents a very different electronic environment where the nitrogen is directly attached to the aromatic ring.[6]
Experimental Protocol: pKa Determination by Potentiometric Titration
Causality: This method directly measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. It is a highly accurate and fundamental technique for determining ionization constants.
Methodology:
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Sample Preparation: A precise weight of 2-(4-Chlorophenyl)morpholine is dissolved in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) to ensure solubility across the pH range.
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Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a precision burette containing a standardized solution of hydrochloric acid (HCl).
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Titration: The HCl titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point (the point of maximum slope) is determined from the first derivative of the titration curve.
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pKa Calculation: The pKa is the pH at which the compound is exactly half-protonated, corresponding to the midpoint of the titration curve (the pH at half the volume of the equivalence point).
Thermal Properties and Purity Assessment
Theoretical Framework
The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice forces. A sharp melting range is characteristic of a pure crystalline substance, while impurities typically depress and broaden the melting range. This property is crucial for material characterization, stability assessment, and in the development of solid dosage forms.
Quantitative Data
Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a highly accurate and reproducible measurement of the melting point (as the onset of the melting endotherm) and can also reveal other thermal events like polymorph transitions or decomposition.
Methodology:
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Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium).
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Thermal Program: The sample pan and an empty reference pan are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
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Data Acquisition: The heat flow to the sample is measured as a function of temperature.
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Analysis: The resulting thermogram shows a peak (an endotherm) corresponding to melting. The melting point is typically reported as the onset temperature of this peak. The purity can also be estimated from the shape of the peak using the van't Hoff equation.
Overall Developmental Workflow
The characterization of a key intermediate like 2-(4-Chlorophenyl)morpholine follows a logical progression from synthesis to full physicochemical profiling. This ensures that the material is well-understood before its incorporation into more complex drug candidates.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)morpholine must be consulted, general precautions for substituted morpholines should be observed. Related compounds are often classified as irritants and may be harmful if swallowed or absorbed through the skin.[7]
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Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: For the related (S)-enantiomer, storage in a dry, sealed container at 2-8°C is recommended.[3] Similar conditions—cool, dry, and protected from light—are advisable for the racemic mixture to ensure long-term stability.
Conclusion
2-(4-Chlorophenyl)morpholine is a compound of significant interest, possessing a structural framework conducive to the development of novel therapeutics. Its physicochemical profile, characterized by moderate lipophilicity and a basic nitrogen center, provides a solid foundation for drug design. While publicly available experimental data is limited, the established protocols detailed in this guide provide a robust framework for researchers to perform their own characterization. A thorough understanding and experimental determination of its logP, pKa, solubility, and thermal properties are critical first steps in unlocking the full potential of this valuable chemical scaffold.
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PubChem. (n.d.). 2-(4-Chlorophenyl)morpholine. Retrieved from [Link]
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
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